Cas no 1805609-18-0 (3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile)

3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile
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- Inchi: 1S/C9H6ClF2IN2/c10-4-6-3-5(1-2-14)9(13)15-7(6)8(11)12/h3,8H,1,4H2
- InChI Key: HSYUMVXKRYAVJE-UHFFFAOYSA-N
- SMILES: IC1=C(CC#N)C=C(CCl)C(C(F)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 256
- Topological Polar Surface Area: 36.7
- XLogP3: 2.2
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029020288-500mg |
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile |
1805609-18-0 | 95% | 500mg |
$1,634.45 | 2022-04-01 | |
Alichem | A029020288-250mg |
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile |
1805609-18-0 | 95% | 250mg |
$970.20 | 2022-04-01 | |
Alichem | A029020288-1g |
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile |
1805609-18-0 | 95% | 1g |
$2,837.10 | 2022-04-01 |
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
Additional information on 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile (CAS No. 1805609-18-0): An Overview of a Promising Compound in Medicinal Chemistry
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile (CAS No. 1805609-18-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its chloromethyl, difluoromethyl, and iodo substituents, offers a versatile platform for the development of new pharmaceuticals and chemical probes.
The chemical structure of 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile is particularly noteworthy for its combination of halogenated functionalities. The presence of the chloromethyl group provides a reactive site for further derivatization, while the difluoromethyl group imparts unique electronic and steric properties. The iodo substituent, on the other hand, can be utilized for radiolabeling or as a handle for further chemical modifications.
In recent years, the use of halogenated pyridines has been extensively explored in drug discovery and development. The introduction of halogens, such as chlorine and iodine, can significantly influence the pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, a study published in the Journal of Medicinal Chemistry highlighted the importance of halogenated pyridines in enhancing the potency and selectivity of small-molecule inhibitors targeting kinases and G protein-coupled receptors (GPCRs).
The presence of the difluoromethyl group in 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile is particularly intriguing. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic profiles. The difluoromethyl group can also modulate the electronic properties of the pyridine ring, potentially leading to improved binding interactions with biological targets. A recent review in Chemical Reviews discussed the role of fluorinated compounds in drug design, emphasizing their ability to fine-tune molecular properties and enhance therapeutic efficacy.
The acetonitrile moiety in 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile adds another layer of complexity to its structure. Acetonitriles are commonly used in medicinal chemistry as bioisosteres for carboxylic acids or amides, offering improved solubility and reduced toxicity. This functional group can also serve as a handle for further derivatization, allowing for the exploration of different chemical series with varying biological activities.
The potential applications of 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile are diverse and promising. In cancer research, this compound could be used as a scaffold for developing new anticancer agents. The combination of halogenated functionalities and the acetonitrile group provides a robust platform for optimizing pharmacological properties such as cell permeability, target selectivity, and cytotoxicity. A study published in Cancer Research demonstrated the effectiveness of halogenated pyridines in inhibiting cancer cell growth and inducing apoptosis.
Beyond oncology, 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile has potential applications in other therapeutic areas as well. For example, it could be used to develop new treatments for neurological disorders by targeting specific receptors or enzymes involved in neurotransmission. The ability to fine-tune the electronic properties through halogenation could lead to more effective modulators with reduced side effects.
In conclusion, 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile (CAS No. 1805609-18-0) represents a promising compound with significant potential in medicinal chemistry. Its unique structural features make it an attractive scaffold for the development of new pharmaceuticals and chemical probes. Ongoing research continues to explore its biological activities and therapeutic applications, highlighting its importance in advancing drug discovery and development.
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